molecular formula C23H21NO6S2 B4567928 4-[(4-Nitrophenyl)sulfanyl]benzyl 3-[(4-methylphenyl)sulfonyl]propanoate

4-[(4-Nitrophenyl)sulfanyl]benzyl 3-[(4-methylphenyl)sulfonyl]propanoate

Cat. No.: B4567928
M. Wt: 471.5 g/mol
InChI Key: FKWVNBJGTYGEFO-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)sulfanyl]benzyl 3-[(4-methylphenyl)sulfonyl]propanoate is an organic compound characterized by the presence of both nitrophenyl and methylphenyl groups

Scientific Research Applications

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitrophenyl)sulfanyl]benzyl 3-[(4-methylphenyl)sulfonyl]propanoate typically involves a multi-step process. One common method includes the reaction of 4-nitrothiophenol with benzyl bromide to form 4-[(4-nitrophenyl)sulfanyl]benzyl bromide. This intermediate is then reacted with 3-[(4-methylphenyl)sulfonyl]propanoic acid in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitrophenyl)sulfanyl]benzyl 3-[(4-methylphenyl)sulfonyl]propanoate can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfanyl and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various nitro derivatives.

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]benzyl 3-[(4-methylphenyl)sulfonyl]propanoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl sulfide: Similar in structure but lacks the benzyl and propanoate groups.

    4-Methylphenyl sulfone: Contains the sulfonyl group but lacks the nitrophenyl and benzyl groups.

Uniqueness

4-[(4-Nitrophenyl)sulfanyl]benzyl 3-[(4-methylphenyl)sulfonyl]propanoate is unique due to the combination of nitrophenyl, sulfanyl, benzyl, and sulfonyl groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

[4-(4-nitrophenyl)sulfanylphenyl]methyl 3-(4-methylphenyl)sulfonylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO6S2/c1-17-2-12-22(13-3-17)32(28,29)15-14-23(25)30-16-18-4-8-20(9-5-18)31-21-10-6-19(7-11-21)24(26)27/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWVNBJGTYGEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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